Isobutylene p-methylstyrene

Gas barrier elastomers Tire innerliner materials Brominated polyisobutylene cure kinetics

Isobutylene p-methylstyrene copolymer (CAS 61128-14-1), systematically named 1-ethenyl-4-methylbenzene polymer with 2-methyl-1-propene, belongs to the polyisobutylene (PIB)-based elastomer family. The copolymer incorporates p-methylstyrene (p-MeSt) comonomer units into the isobutylene backbone, introducing aromatic functionality that fundamentally distinguishes it from conventional butyl rubber (isobutylene-isoprene copolymer).

Molecular Formula C13H18
Molecular Weight 174.28 g/mol
CAS No. 61128-14-1
Cat. No. B8608042
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutylene p-methylstyrene
CAS61128-14-1
Molecular FormulaC13H18
Molecular Weight174.28 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C=C.CC(=C)C
InChIInChI=1S/C9H10.C4H8/c1-3-9-6-4-8(2)5-7-9;1-4(2)3/h3-7H,1H2,2H3;1H2,2-3H3
InChIKeyJBAUPCNQUQGXJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isobutylene p-Methylstyrene Copolymer (CAS 61128-14-1): A Functionalizable Polyisobutylene-Based Elastomer Platform for Demanding Barrier Applications


Isobutylene p-methylstyrene copolymer (CAS 61128-14-1), systematically named 1-ethenyl-4-methylbenzene polymer with 2-methyl-1-propene, belongs to the polyisobutylene (PIB)-based elastomer family. The copolymer incorporates p-methylstyrene (p-MeSt) comonomer units into the isobutylene backbone, introducing aromatic functionality that fundamentally distinguishes it from conventional butyl rubber (isobutylene-isoprene copolymer) . With a reported glass transition temperature (Tg) of approximately -65°C to -55°C for the brominated derivative (BIMS), the material retains the low-temperature flexibility characteristic of PIB-based elastomers [1]. The p-methylstyrene units provide benzylic hydrogen sites that enable controlled post-polymerization functionalization—most notably free-radical bromination to yield brominated poly(isobutylene-co-p-methylstyrene) (BIMS), a commercially significant derivative bearing reactive benzylic bromine groups [1]. This functionalizability, combined with the saturated backbone, positions the copolymer as a strategic platform for applications where a combination of low gas permeability, chemical resistance, and tunable cure reactivity is required [2].

Why Conventional Butyl or Halobutyl Rubber Cannot Replace Isobutylene p-Methylstyrene Copolymer in Functionalized Elastomer Applications


Generic substitution between isobutylene p-methylstyrene copolymer and conventional butyl rubber (isobutylene-isoprene copolymer, IIR) or halobutyl rubber (BIIR/CIIR) is not scientifically valid because the p-MeSt comonomer introduces fundamentally different chemical functionality. Conventional butyl rubber relies on isoprene-derived unsaturation for vulcanization; halogenated butyl rubber retains this diene-based cure chemistry [1]. In contrast, the p-methylstyrene copolymer contains no main-chain unsaturation, instead providing aromatic benzylic bromine sites after functionalization, which enable cure mechanisms independent of carbon-carbon double bonds [2]. This structural divergence leads to quantifiable differences in cure kinetics, crosslink stability, gas barrier performance, and interfacial reactivity in polymer blends—each of which is evidenced by the comparative data presented in Section 3 [3].

Quantitative Comparative Evidence: Isobutylene p-Methylstyrene Copolymer (BIMS) vs. Conventional Butyl and Halobutyl Rubber Analogs


Brominated BIMS Achieves 30–50% Faster Cure and Significantly Lower Air Permeability vs. Conventional Butyl Rubber

Brominated isobutylene p-methylstyrene copolymer (BIMS) with approximately 0.8 wt% Br content demonstrates an air permeability coefficient of 15–25×10⁻¹² cm³·cm/(cm²·s·Pa) [1]. In contrast, conventional unfilled butyl rubber (IIR) typically exhibits air permeability coefficients in the range of approximately 30–50×10⁻¹² cm³·cm/(cm²·s·Pa) under comparable conditions, representing roughly 2–3× higher permeability [2]. Additionally, BIMS achieves cure rates 30–50% faster than unhalogenated analogs, with optimum cure times (t₉₀) of 8–15 minutes at 170°C in moving die rheometer (MDR) tests [1], compared to typical butyl rubber t₉₀ values of 15–25 minutes under similar conditions [3]. Inflation pressure retention exceeds 95% over 30 days for BIMS-based innerliners [1].

Gas barrier elastomers Tire innerliner materials Brominated polyisobutylene cure kinetics

Solid-State NMR Reveals Distinct Nanoscale Morphology and Segmental Dynamics vs. Polyisobutylene Homopolymer

Solid-state ¹H, ¹³C, and ²H NMR experiments directly comparing polyisobutylene (PIB) homopolymer and poly(isobutylene-co-p-methylstyrene) (PIB-PMS) copolymer reveal that PIB-PMS forms correlated random copolymer morphology with PMS-rich clusters of approximately 3 nm domain size [1]. Distinct differences in aromatic ring dynamics are observed as a function of PMS concentration, while PIB backbone segmental motions remain independent of comonomer incorporation. This clustered morphology represents an intermediate regime between random copolymers and phase-separated block polymers, not achievable with PIB homopolymer or conventional butyl rubber [1]. One- and two-dimensional experiments further reveal that local vs. correlated segmental dynamics differ by 4–5 orders of magnitude in correlation times [1].

Solid-state NMR of elastomers Polymer morphology characterization Segmental chain dynamics

Peroxide-Cured BIMS Demonstrates Superior Gas Barrier vs. Sulfur-Cured Counterpart with Crosslinking Density Control

In a direct comparative study, brominated poly(isobutylene-co-p-methylstyrene) (BIMS) cured via a peroxide-based system (OO-tert-butyl O-2-(ethylhexyl) monoperoxycarbonate, TBEC) in the presence of N,N'-m-phenylenedimaleimide (MP) coagent was compared against conventional sulfur-cured BIMS [1]. The peroxide-cured BIMS materials demonstrated improved gas barrier properties compared to the sulfur-cured version, with crosslinking density (ν) positively correlated to MP coagent content [1]. Mechanical strength also improved with increasing crosslinking density. This demonstrates that the benzylic bromine functionality of BIMS enables peroxide cure pathways that yield superior barrier performance relative to sulfur-based vulcanization systems commonly used for butyl rubber [2].

Peroxide-curable elastomers Gas barrier polymer films Crosslinking density optimization

Reactive Interfacial Compatibilization with Polyamide Enabled by Benzylic Bromine—Unattainable with Non-Functionalized PIB or Butyl Rubber

FT-IR spectroscopy confirms that during melt blending of brominated poly(isobutylene-co-p-methylstyrene) (BIMSM) with polyamide (PA), interfacial chemical reactions occur between the pendant benzylic bromines of BIMSM and the terminal amines and backbone amides of PA [1]. This reactive compatibilization leads to controlled morphology development at the nanoscale. In direct comparison, non-brominated poly(isobutylene-co-p-methylstyrene) (IMSM) blended with PA under identical conditions does not undergo this interfacial reaction [1]. The brominated system enables dynamic vulcanization with simultaneous interfacial reaction and crosslinking, producing thermoplastic elastomer alloys with controlled phase morphology [2], a result that cannot be replicated using conventional butyl or halobutyl rubber due to fundamentally different bromine placement (benzylic vs. allylic) [3].

Reactive polymer blending Interfacial compatibilization Thermoplastic elastomer alloys

Brominated p-Methylstyrene Terpolymers Show Faster Cure and Higher Modulus than Brominated Butyl at Equivalent Bromine Concentration

Brominated terpolymers of isobutylene/isoprene/p-methylstyrene cured with ZnO display much faster cure rates, higher maximum torque (MH), and higher modulus compared to brominated copolymers of isobutylene and isoprene (i.e., bromobutyl rubber, BIIR) at the same brominated isoprene concentration [1]. This indicates that the aromatic rings of p-methylstyrene participate actively in the ZnO-mediated cure reaction, providing an additional crosslinking pathway not available in conventional halogenated butyl rubber. The p-methylstyrene incorporation thus enhances vulcanization efficiency beyond what is achievable through isoprene-based cure sites alone [1]. 'H-NMR analysis confirms uniform distribution of p-methylstyrene in the copolymer chains due to similar reactivity ratios with isobutylene [2].

Brominated terpolymer cure Isobutylene elastomer vulcanization Aromatic participation in ZnO cure

Validated Application Scenarios for Isobutylene p-Methylstyrene Copolymer Based on Comparative Performance Evidence


Ultra-Low Permeability Tire Innerliners and Inflation Pressure Retention Layers

Brominated isobutylene p-methylstyrene copolymer (BIMS) is the material of choice for next-generation tire innerliners where >95% inflation pressure retention over 30 days is a critical performance specification [1]. The 50–67% reduction in air permeability compared to conventional butyl rubber (15–25×10⁻¹² vs. 30–50×10⁻¹² cm³·cm/(cm²·s·Pa)) enables thinner innerliner gauges without compromising air retention, reducing tire weight and rolling resistance [1]. The 30–50% faster cure rate (t₉₀ of 8–15 min at 170°C) further improves manufacturing throughput relative to butyl rubber-based innerliner compounds [1]. Elastomer blends comprising ≥25 wt% brominated isobutylene-p-methylstyrene copolymer with companion elastomers are specifically protected by patent for tire and tire component applications [2].

Peroxide-Cured Pharmaceutical Closures and Medical Sealing Components

For pharmaceutical stoppers and medical plugs requiring extractables-free curing, the peroxide-curable pathway of BIMS using TBEC with N,N'-m-phenylenedimaleimide (MP) coagent delivers superior gas barrier properties compared to sulfur-cured BIMS while eliminating sulfur-related extractables concerns [3]. The crosslinking density is precisely controllable via MP coagent concentration, enabling tailored mechanical properties for specific closure designs [3]. The progress in vulcanization research confirms that BIMS application performance in medical plugs has been systematically demonstrated and compared favorably against ordinary butyl rubber and halogenated butyl rubber alternatives [4].

Reactive Thermoplastic Elastomer Alloys via Dynamic Vulcanization with Polyamide

The benzylic bromine functionality of brominated poly(isobutylene-co-p-methylstyrene) (BIMSM) enables in-situ interfacial reaction with polyamide (PA) during melt blending, producing thermoplastic elastomer alloys with nanoscale morphology control [5]. Dynamic vulcanization combining interfacial BIMSM-PA reaction with simultaneous BIMSM crosslinking creates materials with controlled phase structures unattainable with conventional butyl or halobutyl rubber [6]. These alloys are directly applicable to oriented barrier films, soft-touch automotive components, and chemical-resistant multilayer structures where the combined properties of polyamide (strength, temperature resistance) and BIMS (barrier, flexibility) are required [6].

ZnO-Curable Tire Curing Bladders with Enhanced Heat Aging and Compression Set Resistance

The participation of p-methylstyrene aromatic rings in ZnO-mediated cure, demonstrated through faster cure and higher modulus vs. bromobutyl rubber at equivalent bromine levels [7], makes brominated isobutylene-p-methylstyrene copolymers particularly suited for tire curing bladders. Patents specifically disclose that brominated copolymers of 80–99 wt% isobutylene and 1–20 wt% p-methylstyrene provide bladders with enhanced lubricity, reduced adhesion to cured tire innerliners, and better cracking resistance during flexing compared to conventional butyl rubber bladders [8]. The resin-vulcanized BIMS compounds exhibit superior compression set and thermal softening resistance [8].

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